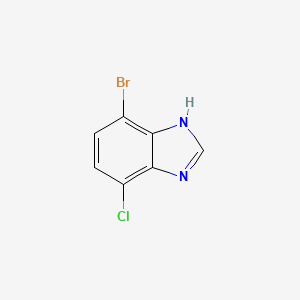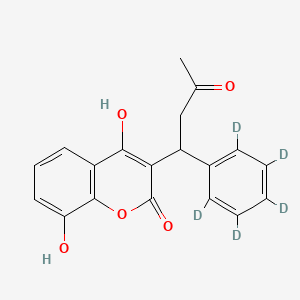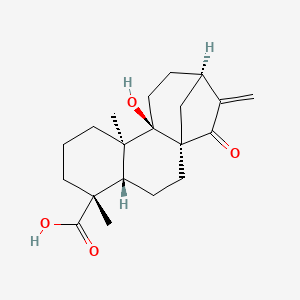
4-bromo-7-chloro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-chloro-1H-benzimidazole is a heterocyclic compound with the molecular formula C7H4BrClN2. It is widely used in various industries, including pharmaceuticals, food, and agrochemicals. This compound is known for its versatility and has a wide range of applications, including as a catalyst, stabilizer, and oxidant .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which include this compound, are known to have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities . For instance, some benzimidazole derivatives have been evaluated for antitumor potential against different cell lines .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound is a solid at ambient temperature, suggesting it may have different bioavailability properties compared to liquid or gaseous compounds .
Result of Action
Benzimidazole derivatives, including this compound, have been shown to exhibit a variety of biological activities, such as antimicrobial and antitumor activities .
Métodos De Preparación
The synthesis of 4-bromo-7-chloro-1H-benzimidazole typically involves the following methods:
Phillips–Ladenburg Method: This method involves the reaction of 1,2-diaminobenzene with carboxylic acids in the presence of 4 N HCl as a catalyst.
Weidenhagen Method: This method involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones.
Industrial production methods often utilize these synthetic routes due to their efficiency and the high yield of the desired product.
Análisis De Reacciones Químicas
4-Bromo-7-chloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrazine, nickel catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-7-chloro-1H-benzimidazole has a wide range of scientific research applications, including:
Pharmaceuticals: It has been studied for its potential therapeutic applications, including antifungal, antibacterial, and antiviral properties.
Chemistry: The compound is used as a catalyst and stabilizer in various chemical reactions.
Biology: It is used in biological research to study its effects on different biological pathways and molecular targets.
Industry: The compound is used in the food and agrochemical industries as a stabilizer and oxidant.
Comparación Con Compuestos Similares
4-Bromo-7-chloro-1H-benzimidazole can be compared with other similar compounds, such as:
7-Bromo-4-chloro-1H-indazol-3-amine: This compound is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
Benzimidazole Derivatives: These compounds are structural isosters of naturally occurring nucleotides and have diverse biological and clinical applications.
The uniqueness of this compound lies in its specific substitution pattern and its wide range of applications in various fields.
Propiedades
IUPAC Name |
7-bromo-4-chloro-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUQSGOBJMLVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1'S,6'R)-2'-(benzyloxy)-7-chloro-4'-(hydroxyimino)-4,6-dimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]en]-3-one](/img/structure/B602765.png)
![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)
![2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B602769.png)



